![molecular formula C17H25N3O B7466565 N-phenyl-4-piperidin-1-ylpiperidine-1-carboxamide](/img/structure/B7466565.png)
N-phenyl-4-piperidin-1-ylpiperidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-phenyl-4-piperidin-1-ylpiperidine-1-carboxamide, also known as PPCC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of neuroscience. PPCC belongs to the class of piperidine-based compounds and is a potent antagonist of the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is a type of glutamate receptor that plays a crucial role in learning and memory processes in the brain.
Wirkmechanismus
N-phenyl-4-piperidin-1-ylpiperidine-1-carboxamide acts as a non-competitive antagonist of the NMDA receptor by binding to the receptor at a site that is distinct from the glutamate binding site. This results in a decrease in the activity of the receptor, which in turn affects the downstream signaling pathways involved in learning and memory processes.
Biochemical and Physiological Effects:
N-phenyl-4-piperidin-1-ylpiperidine-1-carboxamide has been shown to have a variety of biochemical and physiological effects. In animal studies, N-phenyl-4-piperidin-1-ylpiperidine-1-carboxamide has been shown to improve cognitive function and memory retention. N-phenyl-4-piperidin-1-ylpiperidine-1-carboxamide has also been shown to have analgesic effects and may have potential applications in the treatment of chronic pain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using N-phenyl-4-piperidin-1-ylpiperidine-1-carboxamide in lab experiments is its specificity for the NMDA receptor. This allows researchers to selectively target the receptor and study its role in various neurological processes. However, one of the limitations of using N-phenyl-4-piperidin-1-ylpiperidine-1-carboxamide is its relatively short half-life, which may limit its usefulness in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on N-phenyl-4-piperidin-1-ylpiperidine-1-carboxamide. One area of interest is its potential therapeutic applications in the treatment of neurological disorders such as Alzheimer's disease and traumatic brain injury. Another area of research is the development of more potent and selective NMDA receptor antagonists based on the structure of N-phenyl-4-piperidin-1-ylpiperidine-1-carboxamide. Finally, there is a need for further research on the biochemical and physiological effects of N-phenyl-4-piperidin-1-ylpiperidine-1-carboxamide to better understand its potential applications in the field of neuroscience.
Synthesemethoden
N-phenyl-4-piperidin-1-ylpiperidine-1-carboxamide can be synthesized using a variety of methods, including the reaction of N-phenylpiperidine-4-carboxylic acid with piperidine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The resulting product can be purified using column chromatography to obtain pure N-phenyl-4-piperidin-1-ylpiperidine-1-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-phenyl-4-piperidin-1-ylpiperidine-1-carboxamide has been extensively studied for its potential applications in the field of neuroscience. One of the major areas of research has been its use as a tool to study the NMDA receptor and its role in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. N-phenyl-4-piperidin-1-ylpiperidine-1-carboxamide has also been shown to have neuroprotective effects and may have potential therapeutic applications in the treatment of traumatic brain injury and stroke.
Eigenschaften
IUPAC Name |
N-phenyl-4-piperidin-1-ylpiperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O/c21-17(18-15-7-3-1-4-8-15)20-13-9-16(10-14-20)19-11-5-2-6-12-19/h1,3-4,7-8,16H,2,5-6,9-14H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJTYJFLQKPIFSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2CCN(CC2)C(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-phenyl-4-piperidin-1-ylpiperidine-1-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.